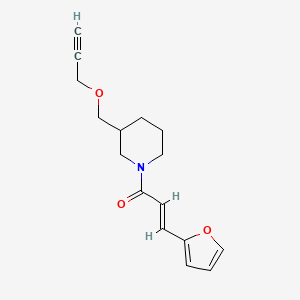![molecular formula C15H18N2O4 B2487129 4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid CAS No. 466643-83-4](/img/structure/B2487129.png)
4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as E-4031 and is a potassium channel blocker. The purpose of
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid, focusing on six unique applications:
Pharmaceutical Applications
4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid: has shown potential in pharmaceutical research due to its unique chemical structure. It can be used as a precursor for synthesizing various bioactive compounds. These derivatives may exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties . The compound’s ability to form stable hydrazone linkages makes it a valuable intermediate in drug design and development.
Antioxidant Research
This compound has been investigated for its antioxidant properties. The presence of the benzoic acid moiety and the hydrazone linkage contributes to its ability to scavenge free radicals and reduce oxidative stress . Research has shown that derivatives of this compound can be effective in protecting cells from oxidative damage, making it a promising candidate for developing antioxidant therapies.
Antimicrobial Agents
The hydrazone linkage in 4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid is known to enhance antimicrobial activity. Studies have demonstrated that this compound and its derivatives can inhibit the growth of various bacterial and fungal strains . This makes it a potential candidate for developing new antimicrobial agents to combat resistant pathogens.
Cancer Research
In cancer research, 4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid has been explored for its potential cytotoxic effects on cancer cells. The compound’s ability to interfere with cellular processes and induce apoptosis in cancer cells has been a focus of several studies . Its derivatives are being investigated for their potential use in chemotherapy and targeted cancer therapies.
Material Science
Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be used as a building block for creating novel polymers and materials with specific properties . These materials can be used in various applications, including coatings, adhesives, and nanomaterials.
Environmental Chemistry
In environmental chemistry, 4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid can be utilized for the detection and removal of heavy metals from water. The compound’s ability to form stable complexes with metal ions makes it useful in developing sensors and adsorbents for environmental remediation . This application is particularly important for addressing pollution and ensuring clean water supplies.
Propiedades
IUPAC Name |
4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-2-21-15(20)12-4-3-5-13(12)17-16-11-8-6-10(7-9-11)14(18)19/h6-9,12,16H,2-5H2,1H3,(H,18,19)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRMLLKWSTZGRS-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1=NNC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C\1CCC/C1=N\NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2487046.png)
![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2487048.png)

![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487050.png)
![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2487052.png)

![2-Amino-6-(2-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2487058.png)



![2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2487062.png)


